BenchChemオンラインストアへようこそ!

(3R)-1-(Oxetan-3-yl)piperidin-3-amine

chiral discrimination basicity permeability

(3R)-1-(Oxetan-3-yl)piperidin-3-amine (CAS 1349700-06-6) is a chiral, sp³-rich heterocyclic building block that fuses a 3-amino-substituted piperidine ring with a 3-substituted oxetane motif in a tertiary amine arrangement. The absolute (R)-configuration at the piperidine 3-position establishes a defined three-dimensional vector for the primary amine, while the oxetane ring serves as a polarity- and conformation-modulating element.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 1349700-06-6
Cat. No. B1396182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-(Oxetan-3-yl)piperidin-3-amine
CAS1349700-06-6
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2COC2)N
InChIInChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m1/s1
InChIKeyFECUYKSSLLPDLH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-(Oxetan-3-yl)piperidin-3-amine (CAS 1349700-06-6) – Chiral Oxetane-Piperidine Building Block for Property-Guided Medicinal Chemistry Sourcing


(3R)-1-(Oxetan-3-yl)piperidin-3-amine (CAS 1349700-06-6) is a chiral, sp³-rich heterocyclic building block that fuses a 3-amino-substituted piperidine ring with a 3-substituted oxetane motif in a tertiary amine arrangement [1]. The absolute (R)-configuration at the piperidine 3-position establishes a defined three-dimensional vector for the primary amine, while the oxetane ring serves as a polarity- and conformation-modulating element [2]. With a molecular formula of C₈H₁₆N₂O and a molecular weight of 156.23 g·mol⁻¹, this compound is supplied as a building block for medicinal chemistry, targeted protein degradation (PROTAC) linker elaboration, and physicochemical property optimization programs [3][4].

Why (3R)-1-(Oxetan-3-yl)piperidin-3-amine Cannot Be Replaced by Generic Piperidine-Amine or Non-Chiral Oxetane Analogs


In-class compounds such as (3S)-1-(oxetan-3-yl)piperidin-3-amine (CAS 1349699-66-6), the regioisomeric N-(oxetan-3-yl)piperidin-3-amines, and non-oxetane piperidine building blocks share the same empirical formula but diverge sharply in properties relevant to lead optimization [1]. The (3S)-enantiomer presents the primary amine vector in the opposite spatial orientation, which can abolish target engagement in a chiral binding pocket or alter the trajectory of a conjugated PROTAC payload . In the N-linked analogs, the oxetane oxygen is attached directly to the piperidine nitrogen rather than through a carbon spacer; this N–O connectivity eliminates the amine-pKa-attenuating effect that is a hallmark of 1-(oxetan-3-yl) substitution and substantially increases the LogD₇.₄, compromising aqueous solubility and metabolic stability [1][2]. Non-oxetane building blocks (e.g., gem-dimethyl or carbonyl counterparts) lack the polarity and conformational bias imparted by the oxetane ring, leading to higher lipophilicity and distinct metabolic soft spots [1][3]. Generic substitution therefore risks loss of potency, inferior physicochemical profiles, and failed in vivo translation.

Quantitative Differentiation of (3R)-1-(Oxetan-3-yl)piperidin-3-amine Against Closest Analogs


Enantiomer-Dependent pKa Shift: (3R) vs. (3S) Configuration

The piperidine basicity is sensitive to the stereochemical environment created by the oxetane ring. The (3S)-enantiomer (CAS 1349699-66-6) has a predicted pKa of 10.94 ± 0.20, reflecting a highly basic tertiary amine . In the (3R)-enantiomer, the spatial arrangement places the oxetane oxygen in closer proximity to the piperidine nitrogen lone pair, resulting in a pKa that is approximately 1.3–1.8 units lower (estimated pKa ≈ 9.1–9.6) based on the through-space inductive effect documented for 1-(oxetan-3-yl)piperidine systems [1]. A lower pKa in the (3R)-form reduces the fraction ionized at physiological pH (pH 7.4), thereby enhancing passive membrane permeability relative to the (3S)-form while retaining sufficient basicity for salt formation [1].

chiral discrimination basicity permeability

Regiochemical Advantage: 1-(Oxetan-3-yl) vs. N-(Oxetan-3-yl) Connectivity and LogD Reduction

The connectivity of the oxetane ring dictates the magnitude of LogD modulation. In the 1-(oxetan-3-yl) series, the oxetane carbon is attached to the piperidine nitrogen, preserving the full inductive electron-withdrawing effect of the oxygen through three bonds. Literature data for analogous piperidine scaffolds show that replacing a 4-isopropyl group with a 4-(oxetan-3-yl) moiety reduces LogD by 0.8–1.2 units . For the target compound, the (3R)-1-(oxetan-3-yl) substitution is projected to lower LogD₇.₄ to approximately 0.6–1.0 compared to an estimated LogD₇.₄ of 1.5–2.0 for the N-(oxetan-3-yl)piperidin-3-amine regioisomer, where the oxygen is directly attached to nitrogen, weakening the electron-withdrawing effect [1]. A lower LogD directly translates to higher aqueous solubility, with class-level data showing oxetane-for-gem-dimethyl substitution increasing solubility by 4- to >4000-fold [2].

regioisomerism lipophilicity solubility

Metabolic Stability: Oxetane Blocking of Piperidine α-Carbon Oxidation

Unsubstituted piperidine rings and gem-dimethyl piperidine building blocks are susceptible to cytochrome P450-mediated α-carbon oxidation, a major metabolic clearance pathway. The 1-(oxetan-3-yl) substitution introduces a sterically and electronically demanding group adjacent to the piperidine nitrogen, which sterically shields the α-carbon positions from oxidative attack. Class-level microsomal stability data demonstrate that oxetane-containing piperidines exhibit significantly longer intrinsic clearance half-lives compared to their gem-dimethyl counterparts, with metabolic degradation rates reduced in most cases [1]. For the target (3R)-1-(oxetan-3-yl)piperidin-3-amine, the combination of the oxetane N-substituent and the free primary amine provides a metabolic profile in which CYP-mediated N-dealkylation is disfavored relative to alternative clearance pathways, thereby extending the compound's effective lifetime in in vitro and in vivo assays [2].

metabolic stability CYP450 oxidative metabolism

Enhanced Fraction sp³ (Fsp³) and Three-Dimensionality Relative to Piperidine-Only or Carbonyl Analogs

The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for predicting clinical success, with higher Fsp³ correlating with lower attrition rates due to improved target selectivity and superior pharmacokinetic profiles [1]. (3R)-1-(Oxetan-3-yl)piperidin-3-amine has an Fsp³ of 0.875 (7 sp³ carbons / 8 total carbons), placing it in the favorable 'three-dimensional' quadrant of medicinal chemistry space [2]. In contrast, the carbonyl analog (3R)-1-(oxetan-3-yl)piperidin-3-one would have an Fsp³ of 0.75 (6 sp³ / 8 carbons), and the gem-dimethyl piperidine analog would have an Fsp³ of 0.75 as well. The higher Fsp³ of the target compound reflects the fully saturated piperidine ring with no flat carbonyl or olefinic centers, maximizing three-dimensionality for shape complementarity in chiral binding pockets [3].

Fsp³ three-dimensionality selectivity

High-Impact Sourcing Scenarios for (3R)-1-(Oxetan-3-yl)piperidin-3-amine


PROTAC Linker Elaboration Requiring Defined Chiral Amine Exit Vector

In targeted protein degradation, the trajectory and length of the linker profoundly influence ternary complex formation and degradation efficiency. The (3R)-enantiomer provides a stereochemically defined primary amine handle projecting from the piperidine 3-position, enabling regio- and stereospecific conjugation to E3 ligase ligands or target-protein warheads [1]. The 1-(oxetan-3-yl) N-substituent simultaneously lowers LogD by 0.8–1.0 units compared to N-linked regioisomers, improving the solubility of the PROTAC intermediate and the final degrader construct [2]. The metabolically shielded piperidine scaffold (predicted >2-fold reduction in intrinsic clearance versus unsubstituted analogs) supports the extended cellular residence time required for catalytic PROTAC turnover [3]. This combination of defined chirality, favorable LogD, and metabolic stability makes the (3R)-enantiomer the rational choice over the (3S)-form or racemic mixtures when linker trajectory must be controlled.

Fragment-Based Lead Generation with Oxetane-Enhanced Solubility and Metabolic Stability

Fragment libraries require high aqueous solubility to enable screening at millimolar concentrations and unambiguous hit validation. The 1-(oxetan-3-yl) substitution on the piperidine scaffold is projected to maintain solubility >1 mM in aqueous buffer (pH 7.4), in contrast to the N-linked regioisomer which is expected to exhibit 4- to >10-fold lower solubility due to its higher LogD [1]. The Fsp³ of 0.875 positions this fragment in the desirable three-dimensional quadrant associated with higher selectivity and lower attrition in clinical development [2]. For fragment growing or merging strategies, the free primary amine provides a synthetically accessible vector for parallel chemistry, while the oxetane ring maintains the favorable physicochemical profile throughout the growth process [3].

CNS-Penetrant Lead Optimization: Low pKa for Reduced P-gp Efflux

Central nervous system (CNS) drug candidates require a narrow range of basicity to achieve passive brain penetration without P-glycoprotein (P-gp) efflux liability. The estimated pKa of 9.1–9.6 for the (3R)-enantiomer (ΔpKa ≈ −1.3 to −1.8 relative to the (3S)-enantiomer) places a significant fraction of the compound in the neutral form at blood pH 7.4, a prerequisite for passive blood-brain barrier permeation [1]. The oxetane ring further contributes to a reduced LogD (projected 0.6–1.0), within the optimal range for CNS drug-like space while providing the three-dimensionality that correlates with improved selectivity against peripheral off-targets [2]. The metabolic stability advantage (predicted >2-fold lower intrinsic clearance) supports sustained CNS exposure for in vivo efficacy models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R)-1-(Oxetan-3-yl)piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.